Sulfo-Cy7.5 alkyne

In Vivo Imaging Fluorescence Quantum Yield Near-Infrared Dyes

Sulfo-Cy7.5 alkyne's sulfonate group ensures direct use in aqueous buffers, preventing denaturation from organic co-solvents. Its rigidized trimethylene chain provides a 1.4-2.1x higher quantum yield (0.21) than ICG. The alkyne enables precise CuAAC click conjugation for site-specific labeling. Choose this for superior brightness and reliability in NIR in vivo imaging.

Molecular Formula C48H48K3N3O13S4
Molecular Weight 1120.5 g/mol
Cat. No. B12367202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 alkyne
Molecular FormulaC48H48K3N3O13S4
Molecular Weight1120.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]
InChIInChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3
InChIKeyCSMVGXVYMGBYSA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 Alkyne: Near-Infrared Fluorescent Dye with Click Chemistry Reactivity


Sulfo-Cy7.5 alkyne is a near-infrared (NIR) fluorescent dye belonging to the sulfonated cyanine class, characterized by a rigidized trimethylene chain, an alkyne functional group for copper-catalyzed click chemistry (CuAAC), and a sulfonate group that confers high water solubility [1]. It exhibits spectral properties with an excitation maximum at 778 nm and an emission maximum at 797 nm, along with a high extinction coefficient of 222,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.21 [2] . The compound is structurally similar to Indocyanine Green (ICG) but demonstrates improved quantum yield due to its rigid structure, making it suitable for in vivo imaging and bioconjugation applications [3].

Why Sulfo-Cy7.5 Alkyne Cannot Be Simply Substituted by Other NIR Dyes


While several near-infrared dyes share overlapping spectral regions, Sulfo-Cy7.5 alkyne cannot be generically interchanged with alternatives like non-sulfonated Cy7.5, Alexa Fluor 790, DyLight 800, or even ICG. Non-sulfonated Cy7.5 requires organic co-solvents (e.g., DMF or DMSO) for aqueous labeling, which can denature sensitive biomolecules [1]. In contrast, Sulfo-Cy7.5's sulfonate group enables direct use in purely aqueous buffers, eliminating this risk and preventing hydrophobic aggregation of conjugates . Furthermore, compared to ICG, Sulfo-Cy7.5's rigidized trimethylene bridge results in a demonstrably higher fluorescence quantum yield (0.21 vs. ~0.10-0.15 for ICG), providing brighter signals [2]. Other NIR dyes like Alexa Fluor 790 and DyLight 800 have similar emission wavelengths but lack the alkyne functionality required for copper-catalyzed click chemistry bioconjugation, a key differentiator for site-specific labeling . Substituting Sulfo-Cy7.5 alkyne would compromise either bioconjugation capability, aqueous solubility, or signal intensity, directly impacting experimental outcomes.

Quantitative Differentiation of Sulfo-Cy7.5 Alkyne from Key Comparators


Enhanced Fluorescence Quantum Yield vs. Indocyanine Green (ICG)

Sulfo-Cy7.5 alkyne exhibits a fluorescence quantum yield (Φ) of 0.21, which is significantly higher than that reported for the clinically used near-infrared dye Indocyanine Green (ICG), typically ranging from 0.10 to 0.15 depending on the solvent and measurement conditions [1]. This improvement is attributed to the rigidized trimethylene chain in Sulfo-Cy7.5, which restricts non-radiative decay pathways, a structural feature absent in the more flexible ICG molecule [2].

In Vivo Imaging Fluorescence Quantum Yield Near-Infrared Dyes

Aqueous Solubility and Aggregation Resistance vs. Non-Sulfonated Cy7.5

Sulfo-Cy7.5 alkyne is fully soluble in water and aqueous buffers (e.g., PBS, HEPES) without the need for organic co-solvents such as DMF or DMSO [1]. In contrast, non-sulfonated Cy7.5 requires the addition of 10-15% organic co-solvent to achieve comparable solubility in aqueous labeling reactions [2]. Furthermore, the charged sulfonate groups on Sulfo-Cy7.5 prevent hydrophobic aggregation of the dye and its conjugates, a common issue with non-sulfonated cyanines that can lead to fluorescence quenching and reduced stability .

Bioconjugation Aqueous Solubility Cyanine Dyes

pH Insensitivity for Stable Fluorescence Across Biological Conditions

Sulfo-Cy7.5 alkyne exhibits fluorescence that is insensitive to pH changes across a broad physiological range, a property not universally shared by all cyanine or NIR dyes . This characteristic ensures consistent fluorescence intensity and spectral profile regardless of local environmental pH variations encountered in different cellular compartments, tumor microenvironments, or during experimental manipulation .

pH Stability Fluorescence Consistency In Vivo Imaging

Alkyne Functionality for Site-Specific Click Chemistry Bioconjugation

The terminal alkyne group on Sulfo-Cy7.5 enables highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules [1]. This click chemistry approach provides site-specific covalent conjugation under mild aqueous conditions, even at low micromolar concentrations . Competing NIR dyes like Alexa Fluor 790, DyLight 800, and ICG are not available with this alkyne functionality, limiting their use in bioorthogonal labeling strategies .

Click Chemistry Bioconjugation Site-Specific Labeling

Optimal Use Cases for Sulfo-Cy7.5 Alkyne Based on Quantitative Evidence


In Vivo Tumor Imaging Requiring High Signal-to-Background Ratio

Sulfo-Cy7.5 alkyne is ideally suited for in vivo tumor imaging studies where maximizing fluorescence brightness and tissue penetration is critical. Its quantum yield of 0.21, which is 1.4-2.1x higher than ICG, provides significantly brighter signals, enabling detection of smaller lesions or lower expression targets in mouse models [1]. The NIR emission (797 nm) aligns with the tissue optical window, minimizing autofluorescence and maximizing depth penetration, as demonstrated in a recent study where a sulfo-Cy7.5-conjugated PSMA-targeting agent specifically and selectively detected PSMA-positive prostate cancer tumors in mice [2].

Aqueous Bioconjugation of Solvent-Sensitive Proteins via Click Chemistry

For researchers needing to fluorescently label proteins, antibodies, or other biomolecules that are sensitive to organic solvents, Sulfo-Cy7.5 alkyne offers a distinct advantage. Its high water solubility eliminates the need for DMF or DMSO co-solvents required by non-sulfonated Cy7.5, preventing protein denaturation and aggregation during the labeling reaction [3]. The alkyne group enables site-specific, bioorthogonal conjugation via CuAAC to azide-modified biomolecules, ensuring that the fluorescent tag is placed precisely without interfering with biological function .

Longitudinal Studies Requiring Stable Fluorescence Readouts

Sulfo-Cy7.5 alkyne is well-suited for longitudinal in vitro or in vivo studies where consistent fluorescence intensity is paramount. Its demonstrated pH insensitivity ensures that signal variations are not artifacts of changing environmental acidity, a common issue with other NIR dyes . This property, combined with the compound's resistance to aggregation when conjugated to biomolecules, provides reliable and reproducible fluorescence measurements over extended time courses, whether tracking endocytic trafficking through acidic compartments or monitoring tumor progression in live animals .

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